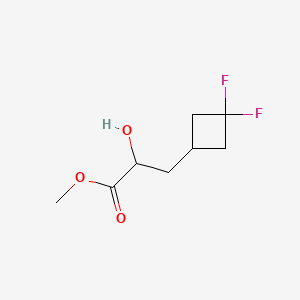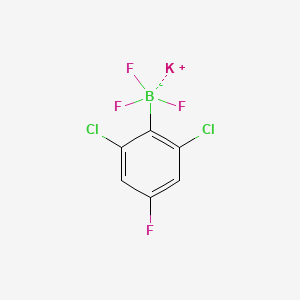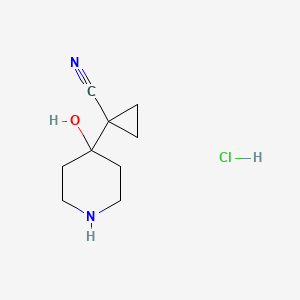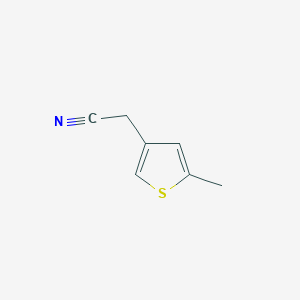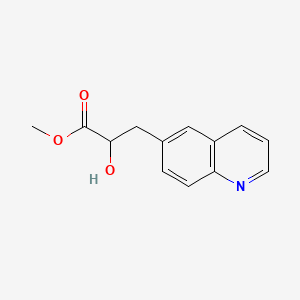![molecular formula C9H15NO3 B13485541 Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(methoxymethyl)-2-azabicyclo[211]hexane-4-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using a copper(I) catalyst and a secondary amine. This method allows for the construction of the bicyclic skeleton with high efficiency and enantioselectivity . Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of photoredox catalysis and efficient cyclopropanation reactions can be optimized for large-scale production, ensuring high yields and purity.
化学反应分析
Types of Reactions
Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but lack the nitrogen atom.
Bicyclo[3.1.0]hexanes: These compounds have a different ring size and may exhibit different chemical reactivity and biological activity.
Uniqueness
Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the nitrogen atom within the bicyclic framework, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and can influence the compound’s reactivity and stability.
属性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-12-6-9-3-8(4-9,5-10-9)7(11)13-2/h10H,3-6H2,1-2H3 |
InChI 键 |
HHGGDBSAQPOMMM-UHFFFAOYSA-N |
规范 SMILES |
COCC12CC(C1)(CN2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride](/img/structure/B13485463.png)
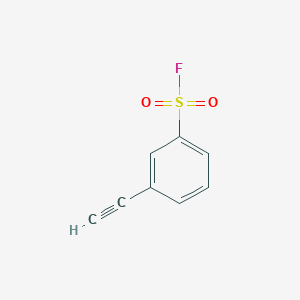

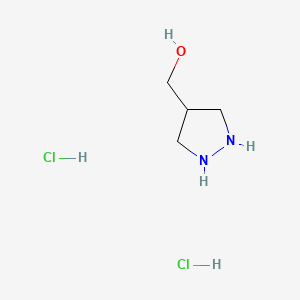
![1-[5-Bromo-2-(2-ethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485483.png)
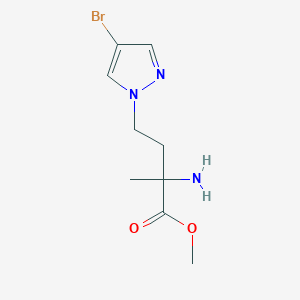
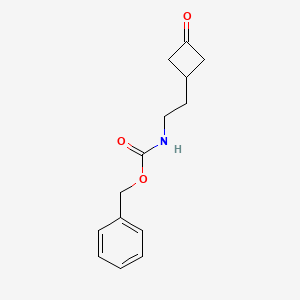
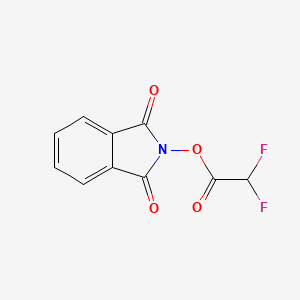
![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13485522.png)
